3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid

描述

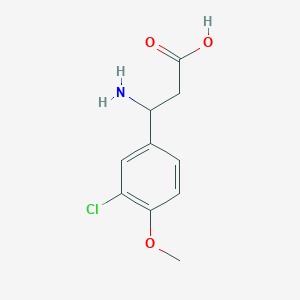

3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol It is a derivative of propanoic acid, featuring an amino group, a chloro-substituted aromatic ring, and a methoxy group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-chloro-4-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.

Reduction: The nitroalkene is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the corresponding amine.

Hydrolysis: The final step involves hydrolysis of the amine to produce this compound.

Industrial Production Methods:

化学反应分析

Types of Reactions: 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide or other strong bases.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of hydroxyl or alkoxy-substituted derivatives

科学研究应用

Antioxidant and Anticancer Activity

Research has shown that derivatives of 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid exhibit substantial antioxidant properties. A study indicated that some derivatives demonstrated antioxidant activity significantly higher than that of ascorbic acid, suggesting their potential use in preventing oxidative stress-related diseases . Furthermore, anticancer assays conducted on human glioblastoma and triple-negative breast cancer cell lines revealed that certain derivatives were more cytotoxic against glioblastoma cells than breast cancer cells .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Preliminary studies indicate that similar compounds can exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents often correlates with increased antibacterial activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Minimum Inhibitory Concentration (µM) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| 2-Amino-3-chlorobenzoic acid | 15.0 | E. coli |

| 4-Methylbenzenesulfonamide | 10.0 | S. aureus |

Antifungal Activity

While specific data on the antifungal properties of this compound remains limited, related compounds have shown effectiveness against various fungal strains, including Candida albicans and Fusarium oxysporum. This indicates a potential area for further exploration in antifungal research .

Cosmetic Applications

The compound's unique properties make it suitable for cosmetic formulations. Its ability to interact with skin proteins may enhance the efficacy of topical products designed for skin hydration or anti-aging effects. The incorporation of such compounds into cosmetics is subject to rigorous safety evaluations to ensure consumer safety .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant potential of several derivatives of this compound using the DPPH radical scavenging method. Results indicated that certain derivatives exhibited scavenging activities significantly higher than traditional antioxidants, suggesting their application in nutraceutical formulations aimed at reducing oxidative stress .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro tests were conducted to assess the cytotoxic effects of the compound on various cancer cell lines. The results showed promising antiproliferative effects, particularly against glioblastoma cell lines, indicating its potential as a lead compound for further development into anticancer agents .

作用机制

The mechanism of action of 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

3-(4-Methoxyphenyl)propanoic acid: Similar structure but lacks the amino and chloro groups.

3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the methoxy group.

3-(3-Chloro-4-methoxyphenyl)propionic acid: Similar structure but lacks the amino group

Uniqueness: 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid is unique due to the presence of both an amino group and a chloro-substituted aromatic ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

生物活性

3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid is a compound with significant potential in medicinal chemistry, characterized by its unique structural features, including an amino group and a chloro-substituted methoxyphenyl group. This compound has garnered attention for its biological activities, particularly its role as an enzyme inhibitor and its implications in pharmacokinetics.

Chemical Structure and Properties

- Molecular Formula: C₉H₁₀ClNO₂

- Molar Mass: Approximately 229.66 g/mol

- Functional Groups: Amino group, carboxylic acid, chloro-substituted aromatic ring

The presence of these functional groups allows for various biochemical interactions, making this compound a versatile candidate for further research.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of the cytochrome P450 enzyme CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can affect the pharmacokinetics of various therapeutic agents. The implications of this inhibition are significant, as they could lead to altered drug interactions and efficacy.

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| CYP1A2 | Competitive |

Antioxidant Activity

The compound has been studied for its antioxidant properties, which are essential in mitigating oxidative stress in biological systems. Antioxidants play a critical role in preventing cellular damage caused by free radicals.

Table 2: Antioxidant Activity Assessment

| Assay Type | Result (IC₅₀) | Reference |

|---|---|---|

| DPPH Radical Scavenging | Not specified |

The mechanism of action for this compound involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites on enzymes, while the aromatic ring can engage in π-π interactions. These interactions modulate the activity of enzymes or receptors, leading to various biological effects.

Study on Anticancer Activity

A recent study evaluated several derivatives of compounds similar to this compound for their anticancer properties. Although this specific compound was not tested directly, the findings suggest that structural analogs exhibit promising cytotoxicity against cancer cell lines, indicating potential therapeutic applications.

Table 3: Anticancer Activity of Related Compounds

| Compound ID | Cell Line Tested | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 20 | A549 (Lung Cancer) | 50% Viability Reduction | |

| Compound 12 | A549 | Not specified |

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in animal models (e.g., Sprague-Dawley rats), revealing insights into absorption, distribution, metabolism, and excretion (ADME) characteristics that are vital for future therapeutic development.

属性

IUPAC Name |

3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-15-9-3-2-6(4-7(9)11)8(12)5-10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMCTXSKEUTZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424440 | |

| Record name | 3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773125-23-8 | |

| Record name | 3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。